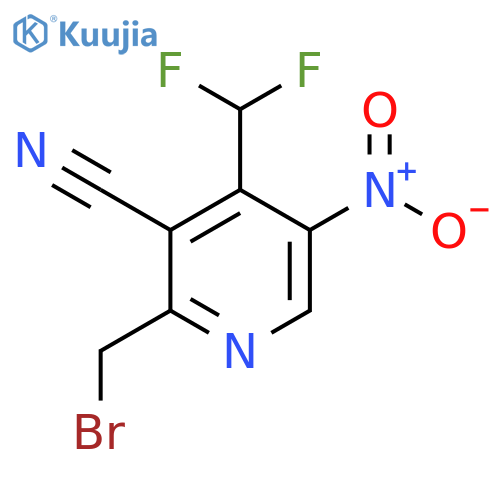Cas no 1804698-90-5 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine)

1804698-90-5 structure
商品名:2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine
CAS番号:1804698-90-5
MF:C8H4BrF2N3O2
メガワット:292.03706741333
CID:4878398
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine
-
- インチ: 1S/C8H4BrF2N3O2/c9-1-5-4(2-12)7(8(10)11)6(3-13-5)14(15)16/h3,8H,1H2
- InChIKey: MSXNBYOBAHEBGC-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C(F)F)C(=CN=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 82.5
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029039529-500mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029039529-250mg |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029039529-1g |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine |
1804698-90-5 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1804698-90-5 (2-(Bromomethyl)-3-cyano-4-(difluoromethyl)-5-nitropyridine) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
